Cas no 25103-58-6 (tert-Dodecanethiol)

tert-Dodecanethiol 化学的及び物理的性質
名前と識別子
-
- 2,3,3,4,4,5-Hexamethyl-2-hexanethiol
- DODECYL MERCAPTAN
- LAURYL MERCAPTAN
- T-DODECANETHIOL
- TERT-DODECANETHIOL
- TERT-DODECYL MERCAPTAN
- tert-dodecylthiol
- TERT-LAURYL MERCAPTAN
- dodecanethioltertiaire
- sulfole120
- t-ddm
- terc.dodecylmerkaptan
- tert-Dodecylmercaptan (mixture of isomers)
- Dodecanethiol
- dodecanethiol, mixed isomers
- tert-Dodecanethiol (mixture of isomers)
- Tertiary dodecyl mereaptan
- Tertiarydodecyl mercaptan
- T-Dodecyl Mercaptan
- Sulfol 120
- TDM
- tert.Dodecanthiol
- tert-Lauryl Mercaptan (mixture of isomers)
- NCGC00091163-02
- YAJYJWXEWKRTPO-UHFFFAOYSA-N
- G00MDQ58TB
- Q2405872
- BRN 1738382
- Tox21_400018
- CAS-25103-58-6
- UNII-G00MDQ58TB
- NCGC00091163-04
- TERT-DODECYL THIOL
- NCGC00091163-03
- 2,3,3,4,4,5-hexamethylhexane-2-thiol
- SCHEMBL3332338
- n-(2-chloroethyl)-n-(3-pyridinyl)urea
- NCGC00091163-01
- CCRIS 6030
- AKOS015900250
- DTXSID1025221
- CHEMBL1325985
- DTXCID905221
- NS00019461
- t-Dodecylmercaptan
- 3-01-00-01794 (Beilstein Handbook Reference)
- Sulfole 120
- EINECS 246-619-1
- EC 246-619-1
- terc.Dodecylmerkaptan [Czech]
- tert-Dodecylmercaptan
- 25103-58-6
- tertDodecylthiol
- tertdodecanethiol
- tdodecanethiol
- tertDodecyl mercaptan
- TERTIARY DODECYLMERCAPTAN
- tertLauryl mercaptan
- tdodecylmercaptan
- 2,3,3,4,4,5Hexamethyl2hexanethiol
- tertDodecyl thiol
- tert-Dodecanethiol
-
- MDL: MFCD00043233
- インチ: 1S/C12H26S/c1-4-5-6-7-8-9-10-11-12(2,3)13/h13H,4-11H2,1-3H3
- InChIKey: YAJYJWXEWKRTPO-UHFFFAOYSA-N
- ほほえんだ: CC(C(C(C(S)(C)C)(C)C)(C)C)C
計算された属性
- せいみつぶんしりょう: 202.17600
- どういたいしつりょう: 202.175522
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 色と性状: 無色から淡黄色まで粘稠な液体で、においがあります。
- 密度みつど: 0.86 g/mL at 20 °C(lit.)
- ゆうかいてん: -7.5 ºC
- ふってん: 227-248 °C(lit.)
- フラッシュポイント: 華氏温度:206.6°f
摂氏度:97°c - 屈折率: 1.4486 (estimate)
- ようかいど: <0.1g/l
- すいようせい: <0.1 g/100 mL at 23 ºC
- PSA: 38.80000
- LogP: 4.54730
- ようかいせい: 水には不溶であり、エタノール、エーテル、アセトン、ベンゼン、ガソリン、エステル類などの有機溶媒に溶解する。
tert-Dodecanethiol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H410
- 警告文: P273,P305+P351+P338,P501
- 危険物輸送番号:UN 3082 9/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 36/38-50/53
- セキュリティの説明: S26-S36-S60
- RTECS番号:JR3150000
-
危険物標識:
- 包装グループ:III
- 包装等級:I; II; III
- リスク用語:R36/38; R50/53
- 危険レベル:9
- 包装カテゴリ:I; II; III
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- セキュリティ用語:S26;S36;S60
tert-Dodecanethiol 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
tert-Dodecanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096912-500ml |
tert-Dodecanethiol |
25103-58-6 | 95% | 500ml |
¥250 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13770-100ml |
Tert-dodecylthiol |
25103-58-6 | 100ml |
¥78.0 | 2021-09-07 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017512-500ml |
tert-Dodecanethiol |
25103-58-6 | 98% | 500ml |
¥270 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106952-500ml |
tert-Dodecanethiol |
25103-58-6 | 98% | 500ml |
¥305.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DG953-100ml |
tert-Dodecanethiol |
25103-58-6 | 98% | 100ml |
197.0CNY | 2021-08-06 | |
TRC | T204763-500mg |
tert-Dodecanethiol |
25103-58-6 | 500mg |
$ 87.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 471585-18L |
tert-Dodecanethiol |
25103-58-6 | 98.5% | 18l |
¥5305.12 | 2023-12-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 471585-2L |
tert-Dodecanethiol |
25103-58-6 | 98.5% | 2l |
¥1521.86 | 2023-12-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0971-25ML |
tert-Dodecyl Mercaptan (mixture of isomers) |
25103-58-6 | >98.0%(T) | 25ml |
¥190.00 | 2024-04-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0971-500ML |
tert-Dodecyl Mercaptan (mixture of isomers) |
25103-58-6 | >98.0%(T) | 500ml |
¥505.00 | 2024-04-17 |
tert-Dodecanethiol サプライヤー
tert-Dodecanethiol 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
tert-Dodecanethiolに関する追加情報
Introduction to Tert-Dodecanethiol (CAS No. 25103-58-6)
Tert-Dodecanethiol, chemically known by the CAS number 25103-58-6, is a significant compound in the field of organic chemistry and biochemistry. This thiol compound, characterized by its long hydrocarbon chain and terminal sulfur-hydrogen group, has garnered considerable attention due to its versatile applications in chemical synthesis, material science, and pharmaceutical research. The molecular structure of tert-Dodecanethiol consists of a dodecyl group attached to a sulfur atom, which makes it a valuable intermediate in the production of various derivatives and functional materials.
The compound’s unique properties stem from its molecular architecture, which combines a nonpolar hydrophobic alkyl chain with a polar thiol group. This dual nature allows tert-Dodecanethiol to exhibit both hydrophobic and hydrophilic characteristics, making it an excellent candidate for applications in drug delivery systems, surface modifications, and polymer stabilization. Recent studies have highlighted its role in the development of novel biomaterials and nanotechnology platforms, where precise control over surface properties is crucial.
In the realm of pharmaceutical research, tert-Dodecanethiol has been explored as a potential precursor in the synthesis of bioactive molecules. Its thiol group is highly reactive, enabling it to participate in various organic transformations such as oxidation-reduction reactions, disulfide bond formation, and thiol-ene coupling. These reactions are fundamental in the construction of complex molecular structures used in drug development. For instance, researchers have utilized tert-Dodecanethiol to modify the surfaces of nanoparticles for enhanced biocompatibility and targeted drug delivery.
The compound’s stability under various environmental conditions has also been a subject of interest. Studies have demonstrated that tert-Dodecanethiol can maintain its integrity in both aqueous and organic solvents, making it suitable for diverse industrial applications. Additionally, its resistance to oxidation under controlled conditions has been leveraged in the creation of protective coatings for metals and other materials. These coatings are essential in preventing corrosion and degradation in harsh environments.
Recent advancements in computational chemistry have further elucidated the reactivity patterns of tert-Dodecanethiol. Molecular modeling studies have revealed insights into how the compound interacts with biological targets, providing a foundation for designing more effective therapeutic agents. These simulations have been particularly useful in predicting the binding affinity of tert-Dodecanethiol-based molecules to specific enzymes and receptors, which is critical for drug discovery.
The synthesis of derivatives from tert-Dodecanethiol has also seen significant progress. Researchers have developed efficient methods for introducing various functional groups into the dodecyl chain while preserving the reactivity of the thiol moiety. These derivatives are being explored for their potential in catalysis, as they can act as ligands or catalysts in organic transformations. The ability to tailor the properties of these derivatives makes them valuable tools in synthetic chemistry.
In material science, tert-Dodecanethiol has been employed to create self-assembling structures on surfaces. These structures are formed through the spontaneous organization of molecules into ordered patterns due to intermolecular interactions. Such self-assembled monolayers (SAMs) derived from tert-Dodecanethiol have applications in sensor technology, where they can enhance sensitivity and selectivity by providing well-defined surfaces for interaction with analytes.
The environmental impact of using tert-Dodecanethiol has also been evaluated. Studies have shown that while it is biodegradable under certain conditions, its persistence in aquatic environments can pose challenges if not managed properly. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint. These initiatives align with broader trends in sustainable chemistry aimed at reducing hazardous waste generation.
The future prospects for Tert-Dodecanethiol (CAS No. 25103-58-6) are promising, with ongoing research uncovering new applications and refining existing ones. As our understanding of molecular interactions deepens, so too does our ability to harness the potential of this versatile compound. Whether it is through advanced drug delivery systems or innovative material designs, Tert-Dodecanethiol continues to play a pivotal role in scientific discovery and technological innovation.
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